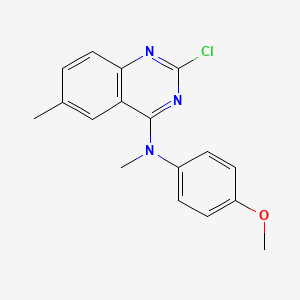
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine is a chemical compound with a complex structure that includes a quinazoline core, a chloro substituent, and a methoxyphenyl group
Preparation Methods
The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine typically involves multiple steps. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cell proliferation by inducing apoptosis through the activation of caspases . The compound binds to specific proteins and disrupts their function, leading to cell death.
Comparison with Similar Compounds
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine can be compared with other similar compounds, such as:
2-chloro-N-(4-methoxyphenyl)nicotinamide: This compound has a similar structure but lacks the quinazoline core.
2-chloro-N-(4-methoxyphenyl)acetamide: This compound also has a similar structure but includes an acetamide group instead of the quinazoline core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
827030-85-3 |
|---|---|
Molecular Formula |
C17H16ClN3O |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-11-4-9-15-14(10-11)16(20-17(18)19-15)21(2)12-5-7-13(22-3)8-6-12/h4-10H,1-3H3 |
InChI Key |
UMERRNXQLYCZAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2N(C)C3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


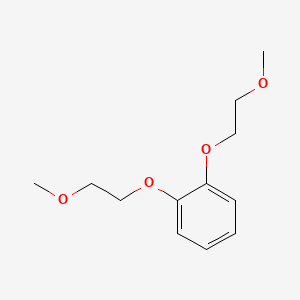
![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)
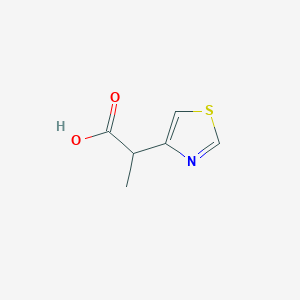
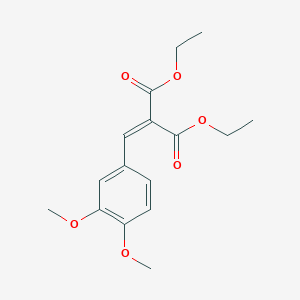
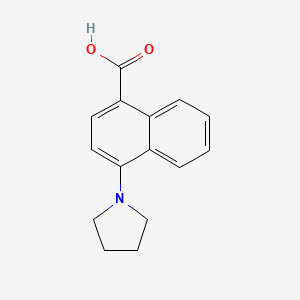
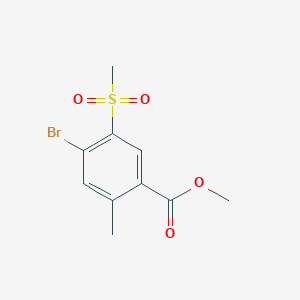
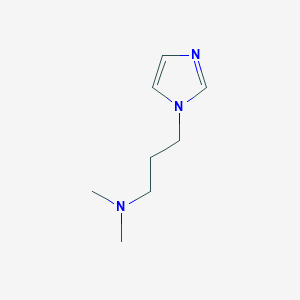
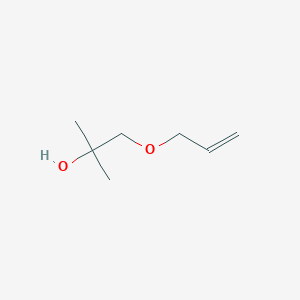
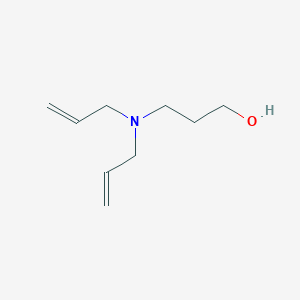
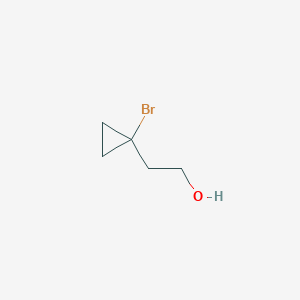
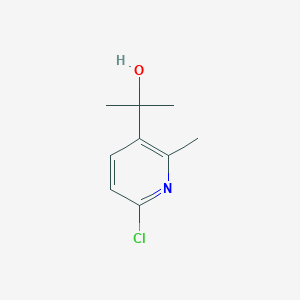
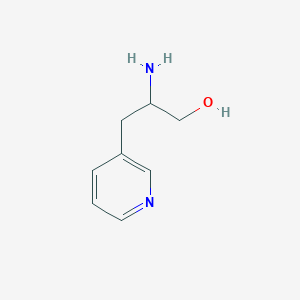
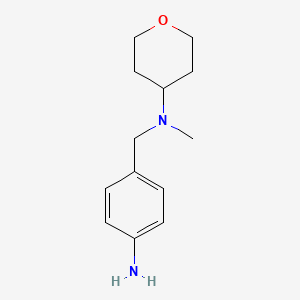
![6-Chloro-7-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B8729960.png)
